1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane
Description
Propane, 1,1’-[1,2-ethanediylbis(oxy)]bis[3-chloro- (9CI): is an organic compound with the molecular formula C8H16Cl2O2 and a molecular weight of 215.11 g/mol . This compound is characterized by the presence of two chlorine atoms and two ether linkages, making it a versatile chemical in various industrial and research applications.
Properties
CAS No. |
24997-21-5 |
|---|---|
Molecular Formula |
C8H16Cl2O2 |
Molecular Weight |
215.11 g/mol |
IUPAC Name |
1-chloro-3-[2-(3-chloropropoxy)ethoxy]propane |
InChI |
InChI=1S/C8H16Cl2O2/c9-3-1-5-11-7-8-12-6-2-4-10/h1-8H2 |
InChI Key |
YYPIXVKDWBPXQY-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCCCl)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propane, 1,1’-[1,2-ethanediylbis(oxy)]bis[3-chloro- (9CI) involves the reaction of 1,2-dichloroethane with propylene glycol under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkages .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Propane, 1,1’-[1,2-ethanediylbis(oxy)]bis[3-chloro- (9CI) undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Major Products:
Substitution Reactions: Products include ethers, alcohols, and amines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Scientific Research Applications
Chemistry: Propane, 1,1’-[1,2-ethanediylbis(oxy)]bis[3-chloro- (9CI) is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of ether linkages and chlorine atoms on biological systems. It is also investigated for its potential use in drug development .
Industry: Industrially, it is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability .
Mechanism of Action
The mechanism of action of Propane, 1,1’-[1,2-ethanediylbis(oxy)]bis[3-chloro- (9CI) involves its ability to undergo nucleophilic substitution and oxidation reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The ether linkages provide stability to the molecule, making it resistant to certain types of chemical degradation .
Comparison with Similar Compounds
Propane, 1,1’-oxybis[3-chloro-: This compound has a similar structure but lacks the ethanediylbis(oxy) linkage.
Propane, 1,1’-oxybis[2-chloro-: Another similar compound with chlorine atoms in different positions.
Uniqueness: Propane, 1,1’-[1,2-ethanediylbis(oxy)]bis[3-chloro- (9CI) is unique due to its specific arrangement of chlorine atoms and ether linkages. This structure imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs .
Biological Activity
1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane is a chemical compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity, and relevant case studies.
- Molecular Formula : C₈H₁₆Cl₂O₂
- Molecular Weight : 195.12 g/mol
- CAS Number : 36865-38-0
- Structure : The compound features a chloroalkyl group attached to an ether moiety, which is crucial for its biological interactions.
Mechanisms of Biological Activity
1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane exhibits biological activity primarily through its interaction with cellular membranes and enzymes. The presence of chlorine atoms enhances its lipophilicity, allowing it to penetrate lipid bilayers effectively.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular function.
- Membrane Disruption : Its lipophilic nature can lead to the disruption of cellular membranes, resulting in cytotoxic effects.
Toxicological Profile
The toxicity of 1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane has been studied in various contexts:
| Exposure Route | Acute Effects | Chronic Effects |
|---|---|---|
| Inhalation | Irritation of respiratory tract, coughing | Potential carcinogenic effects (not yet confirmed) |
| Dermal | Skin irritation, possible burns | Long-term skin sensitization |
| Ingestion | Nausea, vomiting, abdominal pain | Unknown long-term effects |
Case Studies
- A study published in Toxicology Reports examined the cytotoxic effects of similar chloroalkyl compounds on human cell lines, indicating that exposure led to increased apoptosis and necrosis rates.
- Research conducted by the National Toxicology Program highlighted the potential for chlorinated compounds to induce oxidative stress in liver cells, suggesting a mechanism for hepatotoxicity.
Biological Applications
1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane's unique properties make it a candidate for various applications:
- Pharmaceutical Development : Its ability to interact with biological membranes positions it as a potential lead compound for drug development targeting membrane proteins.
- Chemical Synthesis : The compound can serve as an intermediate in synthesizing more complex organic molecules, particularly in the pharmaceutical industry.
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